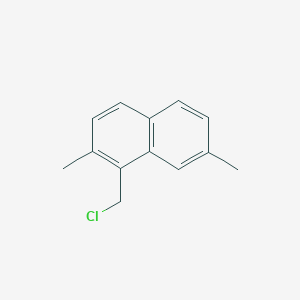
1-(Chloromethyl)-2,7-dimethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloromethyl)-2,7-dimethylnaphthalene is an organic compound belonging to the class of chloromethylated naphthalenes It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the naphthalene ring, which also contains two methyl groups at the 2 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2,7-dimethylnaphthalene can be synthesized through the chloromethylation of 2,7-dimethylnaphthalene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or ferric chloride (FeCl3). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the naphthalene ring .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The crude product is typically purified through crystallization or distillation to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions: 1-(Chloromethyl)-2,7-dimethylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
Substitution: Derivatives such as 1-(aminomethyl)-2,7-dimethylnaphthalene.
Oxidation: Products like 2,7-dimethyl-1-naphthoic acid.
Reduction: 2,7-dimethylnaphthalene.
科学的研究の応用
1-(Chloromethyl)-2,7-dimethylnaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving chloromethylated compounds
作用機序
The mechanism of action of 1-(Chloromethyl)-2,7-dimethylnaphthalene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The methyl groups at the 2 and 7 positions can influence the electronic properties of the naphthalene ring, affecting its reactivity and interaction with other molecules .
類似化合物との比較
1-(Chloromethyl)naphthalene: Lacks the methyl groups at the 2 and 7 positions, making it less sterically hindered and more reactive.
2,7-Dimethylnaphthalene: Does not contain the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(Bromomethyl)-2,7-dimethylnaphthalene: Similar structure but with a bromomethyl group, which is less reactive than the chloromethyl group.
Uniqueness: 1-(Chloromethyl)-2,7-dimethylnaphthalene is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and material science .
特性
分子式 |
C13H13Cl |
|---|---|
分子量 |
204.69 g/mol |
IUPAC名 |
1-(chloromethyl)-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C13H13Cl/c1-9-3-5-11-6-4-10(2)13(8-14)12(11)7-9/h3-7H,8H2,1-2H3 |
InChIキー |
KPYWNSLBZSNCAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CC(=C2CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12316163.png)
![2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B12316165.png)
![1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione](/img/structure/B12316167.png)
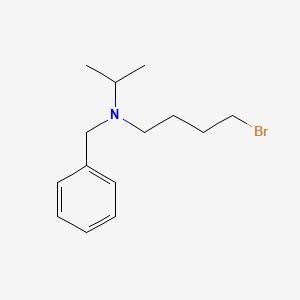
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine](/img/structure/B12316187.png)
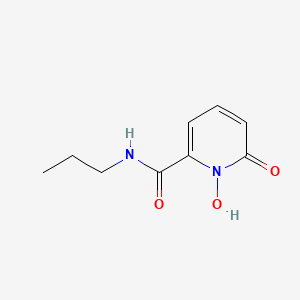
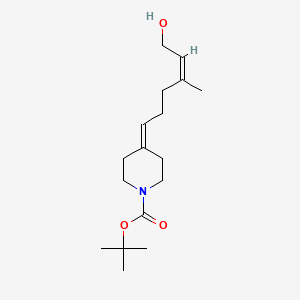
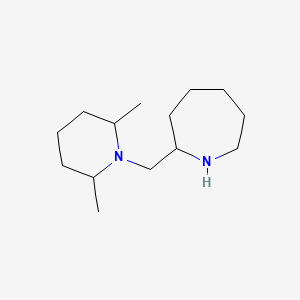
![(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl)methanol](/img/structure/B12316218.png)
![2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12316222.png)

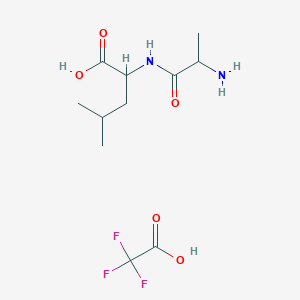
![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)
